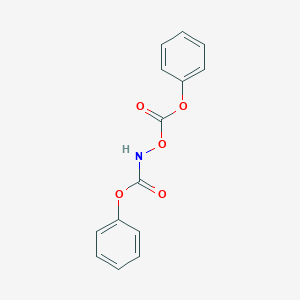

N,O-Bis-(phenoxycarbonyl)-hydroxylamine

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on “N,O-Bis-(phenoxycarbonyl)-hydroxylamine”, it’s difficult to provide a detailed chemical reactions analysis .Applications De Recherche Scientifique

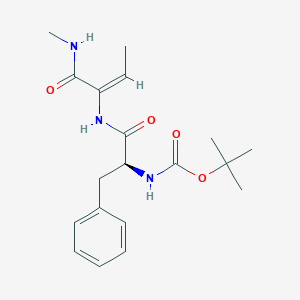

1. Asymmetric Synthesis of α-Amino Esters/Ketones

N,O-Bis(tert-butoxycarbonyl)hydroxylamines, a variant of N,O-Bis-(phenoxycarbonyl)-hydroxylamine, have been identified as effective imine surrogates in the synthesis of α-amino esters and ketones. This application is significant for its ability to produce optically enriched products with high yields and enantioselectivities, offering potential in asymmetric synthesis methods (Xu et al., 2020).

2. Synthesis of N-hydroxylamines and Hydroxamic Acids

N,O-Bis(tert-butoxycarbonyl)-hydroxylamine has been effectively used in the synthesis of various hydroxylamine and hydroxamic acid derivatives. These compounds are crucial in various chemical processes, including the synthesis of 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).

3. Electrocatalytic Applications

Research into the electrochemical oxidation of hydroxylamine has revealed its potential in creating efficient electrocatalytic activities. This can lead to innovations in sensor technology, particularly for substances like hydroxylamine and phenol (Moghaddam et al., 2014).

4. Development of β-lactamase Inhibitors

N,O-Bis-(phenoxycarbonyl)-hydroxylamine derivatives have shown promise in creating a new class of β-lactamase inhibitors. These are essential for countering bacterial resistance to β-lactam antibiotics, highlighting its potential in medical research (Wyrembak et al., 2007).

5. Palladium-Catalyzed Cross-Coupling

The use of hydroxylamines in palladium-catalyzed cross-coupling reactions with aryl bromides, chlorides, and iodides, exemplifies another chemical application. This process is critical for producing N-arylhydroxylamine products, which are valuable in various synthetic pathways (Porzelle et al., 2009).

Propriétés

IUPAC Name |

(phenoxycarbonylamino) phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZVLZBVOIUMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435761 | |

| Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Bis-(phenoxycarbonyl)-hydroxylamine | |

CAS RN |

141580-65-6 | |

| Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

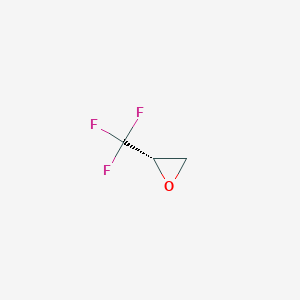

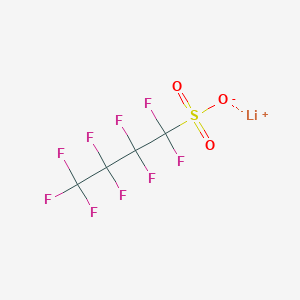

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)

![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)

![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)